molecular formula C7H5N3O2 B597515 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid CAS No. 1256824-45-9

1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid

Cat. No. B597515
CAS RN: 1256824-45-9
M. Wt: 163.136
InChI Key: KDRUSLFGPDMCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds can present two isomeric structures: 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid derivatives often starts from a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives, starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid is characterized by the presence of a pyrazole and a pyridine ring . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .


Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The reactions can involve the formation of new bonds, the breaking of existing bonds, or the rearrangement of atoms within the molecule .

Future Directions

The future directions for 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid could involve further exploration of its synthesis methods, understanding its mechanism of action, and investigating its potential biomedical applications . The diversity of the substituents present in these compounds allows a wide range of possible combinations, which could lead to new compounds with different biological activities .

Mechanism of Action

Target of Action

The primary target of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid is the human Nicotinamide Phosphoribosyltransferase (NAMPT) enzyme . NAMPT is a key enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production .

Mode of Action

1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid interacts with NAMPT, inhibiting its enzymatic activity . This inhibition disrupts the normal function of NAMPT, leading to a decrease in the production of NAD+.

Biochemical Pathways

By inhibiting NAMPT, 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid affects the NAD+ biosynthesis pathway . NAD+ is essential for various cellular processes, including energy metabolism, DNA repair, and cell signaling. Therefore, the inhibition of NAMPT can have wide-ranging effects on cellular function .

Result of Action

The inhibition of NAMPT by 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid leads to a decrease in NAD+ levels. This can affect various cellular processes, potentially leading to cell death . The exact molecular and cellular effects of this compound are still under investigation.

properties

IUPAC Name

1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-4-2-9-10-6(4)3-8-5/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRUSLFGPDMCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid

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